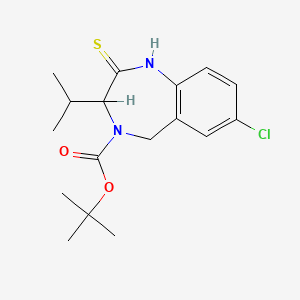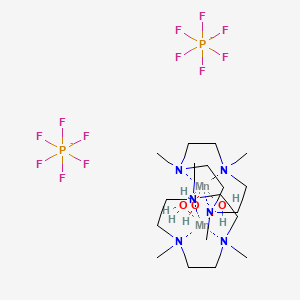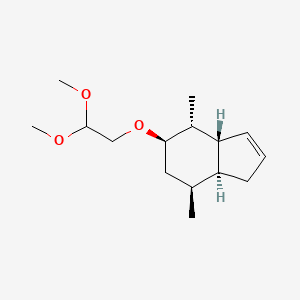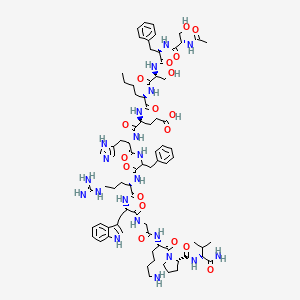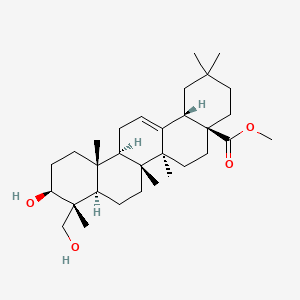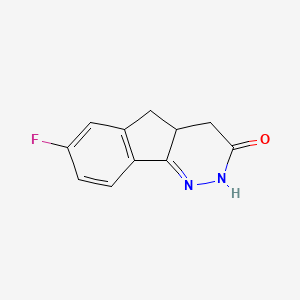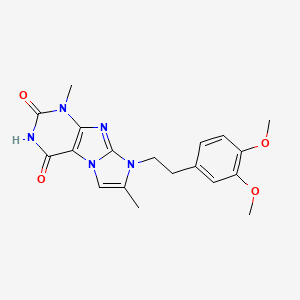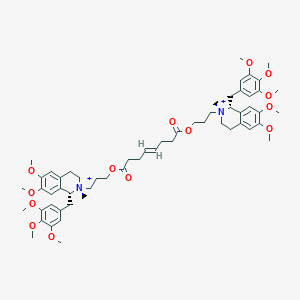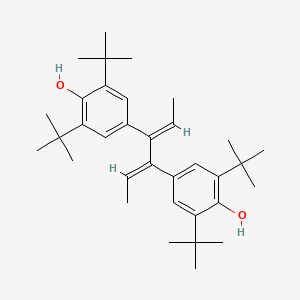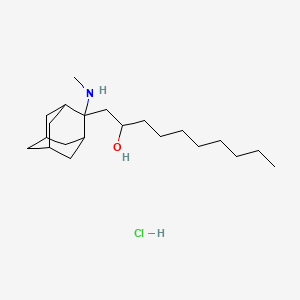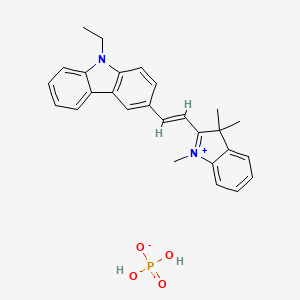
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate is a complex organic compound with a unique structure that combines elements of indole and carbazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate typically involves multi-step organic reactions. The initial step often includes the formation of the indole and carbazole moieties, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include aldehydes, ketones, and phosphates, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging and as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various cellular responses. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde: Shares the indole moiety but lacks the carbazole component.
1,3,3-Trimethyl-1,3-dihydro-indol-2-ylidene acetaldehyde: Similar structure but different functional groups.
Uniqueness
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate is unique due to its combination of indole and carbazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
83950-25-8 |
|---|---|
Fórmula molecular |
C27H27N2.H2O4P C27H29N2O4P |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
dihydrogen phosphate;9-ethyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]carbazole |
InChI |
InChI=1S/C27H27N2.H3O4P/c1-5-29-23-12-8-6-10-20(23)21-18-19(14-16-24(21)29)15-17-26-27(2,3)22-11-7-9-13-25(22)28(26)4;1-5(2,3)4/h6-18H,5H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
Clave InChI |
JYPUSZLRQPEFPP-UHFFFAOYSA-M |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.OP(=O)(O)[O-] |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



